molecular formula C15H11NO3 B13147882 1-(7-Nitro-9h-fluoren-2-yl)ethanone CAS No. 34172-49-1

1-(7-Nitro-9h-fluoren-2-yl)ethanone

Cat. No.: B13147882
CAS No.: 34172-49-1
M. Wt: 253.25 g/mol
InChI Key: HCAWUAVXQVECAL-UHFFFAOYSA-N
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Description

1-(7-Nitro-9h-fluoren-2-yl)ethanone is a chemical compound with the molecular formula C15H11NO3 and a molecular weight of 253.25 g/mol . It is characterized by the presence of a nitro group attached to the fluorene ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Nitro-9h-fluoren-2-yl)ethanone typically involves the nitration of fluorene derivatives followed by acetylation. The nitration process introduces the nitro group at the desired position on the fluorene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrofluorene is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and acetylation steps are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(7-Nitro-9h-fluoren-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(7-Nitro-9h-fluoren-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Nitro-9h-fluoren-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Nitro-9h-fluoren-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group at the 7-position of the fluorene ring makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .

Properties

CAS No.

34172-49-1

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

1-(7-nitro-9H-fluoren-2-yl)ethanone

InChI

InChI=1S/C15H11NO3/c1-9(17)10-2-4-14-11(6-10)7-12-8-13(16(18)19)3-5-15(12)14/h2-6,8H,7H2,1H3

InChI Key

HCAWUAVXQVECAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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